4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene
Overview
Description
4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene, also known as this compound, is a useful research compound. Its molecular formula is C28H12F6N4O2S4 and its molecular weight is 678.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 677.97472930 g/mol and the complexity rating of the compound is 990. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of TU-1, also known as 4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene or 2,8-bis[5-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene, are the components of organic electronic devices . These include electrolyte-gated transistors such as electrolyte-gated organic field-effect transistors (EG-OFETs) and organic electrochemical transistors (OECTs) .
Mode of Action
TU-1 interacts with its targets by participating in the electron transfer processes. Organic molecules like TU-1 typically result in materials that are solution-processable and less toxic than their transition-metal counterparts . They can undergo redox reactions, where a species can gain an electron to become reduced (n-type or electron-accepting species) or conversely lose an electron to become oxidized (p-type or electron-donating species) .
Biochemical Pathways
The affected pathways involve the coupling of ionic and electronic transport in organic electronic devices . The compound’s interaction with its targets leads to changes in the redox states of the species involved, influencing the overall efficiency of the device .
Result of Action
The result of TU-1’s action is the creation of more efficient and environmentally benign devices . Its unique properties make it highly sought after for colored displays, dimming mirrors, and smart windows .
Properties
IUPAC Name |
2,8-bis[5-[3-(trifluoromethoxy)phenyl]thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12F6N4O2S4/c29-27(30,31)39-15-5-1-3-13(11-15)17-7-9-19(41-17)21-23-25(37-43-35-23)22(26-24(21)36-44-38-26)20-10-8-18(42-20)14-4-2-6-16(12-14)40-28(32,33)34/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUURBTSRNGWCAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(S2)C3=C4C(=C(C5=NSN=C35)C6=CC=C(S6)C7=CC(=CC=C7)OC(F)(F)F)N=S=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12F6N4O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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